molecular formula C22H19NO3 B12900771 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate

3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate

Katalognummer: B12900771
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: VWHMIBDBMOONAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of an anthracene moiety, which is a polycyclic aromatic hydrocarbon, attached to a butyl chain and an isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the oxidation of 9-anthraldehyde oxime to generate the nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with an appropriate dipolarophile to form the isoxazole ring . The reaction conditions often involve the use of oxidizing agents such as sodium hypochlorite or bromine in the presence of a base like sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate involves its interaction with various molecular targets. The anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Anthracen-9-yl-5-tert-butyl-4-nitro-1,2-oxazole: Similar structure but with a nitro group.

    Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine: Contains a dimethylisoxazole moiety

Uniqueness

3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate is unique due to its specific combination of an anthracene moiety with an isoxazole ring, which imparts distinct photophysical and biological properties. This makes it a valuable compound for various scientific research applications .

Eigenschaften

Molekularformel

C22H19NO3

Molekulargewicht

345.4 g/mol

IUPAC-Name

3-anthracen-9-ylbutyl 1,2-oxazole-5-carboxylate

InChI

InChI=1S/C22H19NO3/c1-15(11-13-25-22(24)20-10-12-23-26-20)21-18-8-4-2-6-16(18)14-17-7-3-5-9-19(17)21/h2-10,12,14-15H,11,13H2,1H3

InChI-Schlüssel

VWHMIBDBMOONAQ-UHFFFAOYSA-N

Kanonische SMILES

CC(CCOC(=O)C1=CC=NO1)C2=C3C=CC=CC3=CC4=CC=CC=C42

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.